molecular formula C12H16NO4P B11060699 4-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)morpholine

4-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)morpholine

Cat. No.: B11060699
M. Wt: 269.23 g/mol
InChI Key: HEGCNAOZUMIFTH-UHFFFAOYSA-N
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Description

4-(3-Oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)morpholine is a complex organophosphorus compound It features a unique structure that includes a morpholine ring and a benzodioxaphosphepin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)morpholine typically involves the following steps:

    Formation of the Benzodioxaphosphepin Ring: This step involves the reaction of a suitable diol with a phosphorus trichloride derivative under controlled conditions to form the benzodioxaphosphepin ring.

    Oxidation: The intermediate is then oxidized to introduce the oxido group at the phosphorus atom.

    Morpholine Addition: Finally, morpholine is introduced to the structure through a nucleophilic substitution reaction, completing the synthesis.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: Further oxidation can occur at the phosphorus atom, potentially leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can convert the oxido group back to a phosphine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phosphine oxides, while substitution reactions could introduce various functional groups onto the morpholine ring.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)morpholine can be used as a reagent or intermediate in the preparation of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological molecules through its phosphorus and morpholine moieties makes it a candidate for the development of enzyme inhibitors or other therapeutic agents.

Industry

In materials science, this compound could be used in the development of new materials with specific properties, such as flame retardants or plasticizers. Its stability and reactivity make it suitable for incorporation into polymers or other materials.

Mechanism of Action

The mechanism by which 4-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)morpholine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through its phosphorus atom, potentially inhibiting enzyme activity or modulating receptor function. The morpholine ring can also participate in hydrogen bonding or other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)piperidine: Similar structure but with a piperidine ring instead of morpholine.

    4-(3-Oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)aniline: Contains an aniline group instead of morpholine.

    4-(3-Oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)ethanol: Features an ethanol group.

Uniqueness

The uniqueness of 4-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)morpholine lies in its combination of a morpholine ring with a benzodioxaphosphepin moiety. This structure provides a balance of stability and reactivity, making it versatile for various applications in chemistry, biology, and industry.

Properties

Molecular Formula

C12H16NO4P

Molecular Weight

269.23 g/mol

IUPAC Name

3-morpholin-4-yl-2,4-dihydro-1,5,3λ5-benzodioxaphosphepine 3-oxide

InChI

InChI=1S/C12H16NO4P/c14-18(13-5-7-15-8-6-13)9-16-11-3-1-2-4-12(11)17-10-18/h1-4H,5-10H2

InChI Key

HEGCNAOZUMIFTH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1P2(=O)COC3=CC=CC=C3OC2

Origin of Product

United States

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